

Application Notes and Protocols for ATX-0114

Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATX-0114

Cat. No.: B10855821

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Introduction

ATX-0114 is a proprietary ionizable cationic lipid developed by Arcturus Therapeutics, integral to their LUNAR® lipid-mediated delivery platform. This platform is designed for the efficient encapsulation and intracellular delivery of nucleic acid payloads such as siRNA and mRNA. The ionizable nature of **ATX-0114** is a key feature, allowing for a net neutral or low positive charge at physiological pH, which can reduce toxicity, and becoming positively charged in the acidic environment of the endosome to facilitate the release of the nucleic acid cargo into the cytoplasm. These application notes provide a detailed protocol for the formulation of **ATX-0114**-based lipid nanoparticles (LNPs) for siRNA delivery, based on established methodologies for similar ionizable lipid systems.

Data Presentation

The following tables summarize the typical composition and expected physicochemical properties of **ATX-0114** LNPs formulated for siRNA delivery.

Table 1: Lipid Composition for **ATX-0114** LNP Formulation

Component	Molar Percentage (%)	Role in Formulation
ATX-0114	58%	Ionizable cationic lipid for siRNA encapsulation and endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)	7%	Helper lipid providing structural stability to the nanoparticle.
Cholesterol	33.5%	Stabilizes the lipid bilayer and facilitates membrane fusion.
DMG-PEG 2000 (1,2-Dimyristoyl-sn-glycerol, methoxypolyethylene glycol 2000)	1.5%	Provides a hydrophilic shell to prevent aggregation and opsonization, increasing circulation time.

Table 2: Expected Physicochemical Properties of **ATX-0114** LNPs

Parameter	Expected Value	Method of Analysis
Particle Size (Z-average)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Encapsulation Efficiency	> 90%	RiboGreen Assay
Zeta Potential	Near-neutral at pH 7.4	Electrophoretic Light Scattering (ELS)

Experimental Protocols

Materials

- **ATX-0114** (Ionizable Cationic Lipid)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

- Cholesterol
- DMG-PEG 2000 (1,2-Dimyristoyl-sn-glycerol, methoxypolyethylene glycol 2000)
- siRNA of interest
- Ethanol (200 proof, anhydrous)
- Citrate Buffer (50 mM, pH 3.5)
- Phosphate Buffered Saline (PBS), pH 7.4 (sterile)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis tubing (e.g., 10 kDa MWCO)
- Sterile, RNase-free consumables (syringes, tubing, vials)

Protocol for ATX-0114 LNP-siRNA Formulation

This protocol is designed for the formulation of **ATX-0114** LNPs encapsulating siRNA using a microfluidic mixing approach.

1. Preparation of Stock Solutions:

- Lipid Stock Solution (in Ethanol):
 - Prepare a stock solution of the lipid mixture in 100% ethanol.
 - Combine **ATX-0114**, DSPC, Cholesterol, and DMG-PEG 2000 in a molar ratio of 58:7:33.5:1.5.
 - The total lipid concentration in the ethanol stock can be in the range of 10-25 mM. For example, to prepare a 10 mM total lipid stock:
 - **ATX-0114**: 5.8 μmol
 - DSPC: 0.7 μmol

- Cholesterol: 3.35 μmol
- DMG-PEG 2000: 0.15 μmol
- Dissolve the lipids in a final volume of 1 mL of ethanol.
- Ensure complete dissolution of all lipids. Gentle warming (up to 65°C) may be required, especially for DSPC and cholesterol.
- siRNA Stock Solution (in Aqueous Buffer):
 - Dissolve the siRNA in a 50 mM citrate buffer at pH 3.5.
 - The concentration of the siRNA stock will depend on the desired final siRNA-to-lipid ratio. A typical starting concentration is in the range of 0.2-0.5 mg/mL.

2. Microfluidic Mixing:

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid stock solution (in ethanol) into one syringe.
- Load the siRNA stock solution (in aqueous buffer) into a separate syringe.
- Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
- The total flow rate can be set between 2 mL/min and 12 mL/min. A higher total flow rate generally results in smaller nanoparticles. A typical starting point is a total flow rate of 12 mL/min (9 mL/min for the aqueous phase and 3 mL/min for the ethanol phase).
- Initiate the mixing process to form the LNP-siRNA complexes. The resulting solution will be a mixture of ethanol and aqueous buffer.

3. Downstream Processing (Dialysis):

- Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) to remove the ethanol and exchange the buffer.
- Use a dialysis membrane with a molecular weight cutoff (MWCO) of approximately 10 kDa.

- Perform dialysis at 4°C with gentle stirring.
- A typical dialysis protocol involves two exchanges against a large volume of PBS (e.g., 1000x the volume of the LNP solution) for at least 2 hours each, or overnight for the first exchange.

4. Characterization:

- Particle Size and Polydispersity Index (PDI):
 - Measure the hydrodynamic diameter (Z-average) and PDI of the formulated LNPs using Dynamic Light Scattering (DLS).
- Encapsulation Efficiency:
 - Determine the percentage of siRNA encapsulated within the LNPs using a fluorescent dye-based assay such as the RiboGreen assay.
 - The assay is performed in the presence and absence of a detergent (e.g., Triton X-100) to measure the total and unencapsulated siRNA, respectively.
 - Encapsulation Efficiency (%) = $[(\text{Total siRNA} - \text{Unencapsulated siRNA}) / \text{Total siRNA}] \times 100$.

5. Storage:

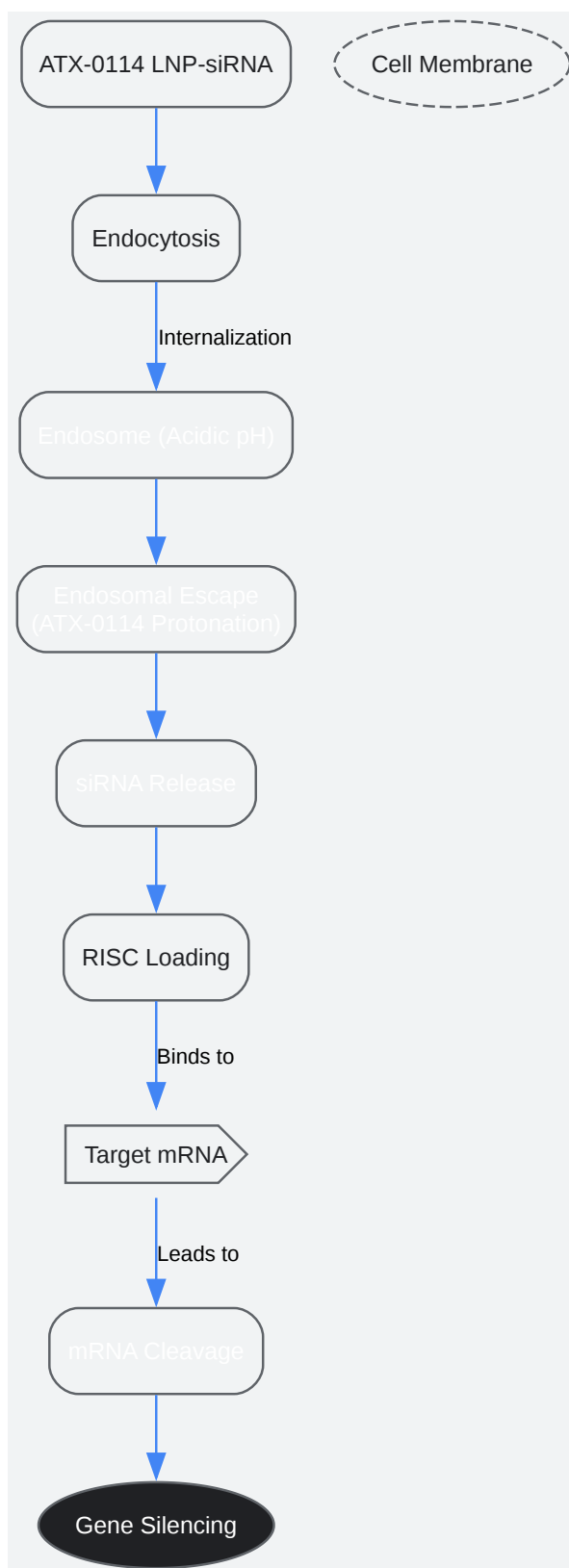
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Visualizations



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Caption: Workflow for **ATX-0114** LNP-siRNA Formulation.



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Caption: Cellular uptake and mechanism of action for **ATX-0114** LNP-siRNA.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com